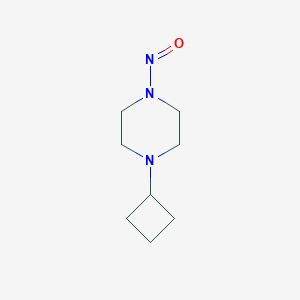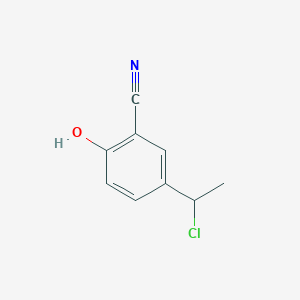
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- is a heterocyclic compound with a quinoline core structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
The synthesis of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- typically involves multicomponent reactions. One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives such as 2-amino-4H-pyran-3-carbonitrile and pyrrolo[1,2-a]quinoline derivatives. Compared to these compounds, 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- exhibits unique structural features and potential pharmacological properties .
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-8-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H11N3O2/c13-4-3-7-1-2-9(16)11-10(7)12(17)8(5-14)6-15-11/h1-2,6,16H,3-4,13H2,(H,15,17) |
Clave InChI |
KVBSLFJDSJHHDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1CCN)C(=O)C(=CN2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)

![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)




![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)


![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
